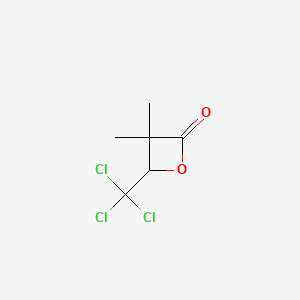
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one is a chemical compound with the molecular formula C6H7Cl3O2. It is a member of the oxetane family, characterized by a four-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes a trichloromethyl group and two methyl groups attached to the oxetane ring. It has various applications in scientific research and industry due to its reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one typically involves the reaction of trichloromethyl ketone with a suitable reagent to form the oxetane ring. One common method is the cyclization of trichloromethyl ketone with a base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an inert solvent like diethyl ether or benzene to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
化学反应分析
Types of Reactions
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other less oxidized forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学研究应用
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactivity and stability.
作用机制
The mechanism of action of 3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one involves its interaction with various molecular targets. The trichloromethyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in synthetic chemistry to create complex molecules. The oxetane ring can also undergo ring-opening reactions, which are useful in polymerization and other industrial processes.
相似化合物的比较
3,3-Dimethyl-4-(trichloromethyl)oxetan-2-one can be compared with other oxetane derivatives, such as:
3,3-Dimethyl-4-(chloromethyl)oxetan-2-one: Similar structure but with a chloromethyl group instead of a trichloromethyl group.
3,3-Dimethyl-4-(bromomethyl)oxetan-2-one: Contains a bromomethyl group, which affects its reactivity and applications.
3,3-Dimethyl-4-(iodomethyl)oxetan-2-one: The iodomethyl group provides different reactivity patterns compared to the trichloromethyl group.
The uniqueness of this compound lies in its trichloromethyl group, which imparts distinct chemical properties and reactivity, making it valuable in various applications.
属性
CAS 编号 |
15347-83-8 |
|---|---|
分子式 |
C6H7Cl3O2 |
分子量 |
217.5 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-(trichloromethyl)oxetan-2-one |
InChI |
InChI=1S/C6H7Cl3O2/c1-5(2)3(6(7,8)9)11-4(5)10/h3H,1-2H3 |
InChI 键 |
SHSQYPREIQYABE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(OC1=O)C(Cl)(Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


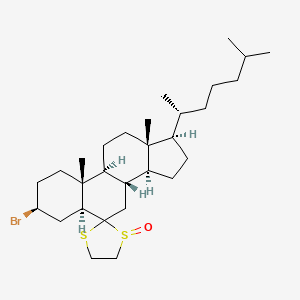
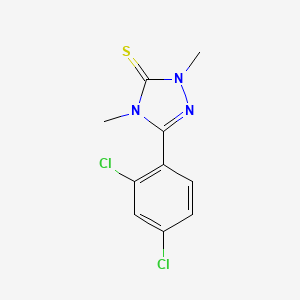
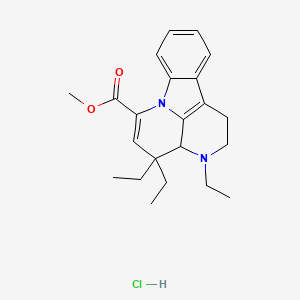
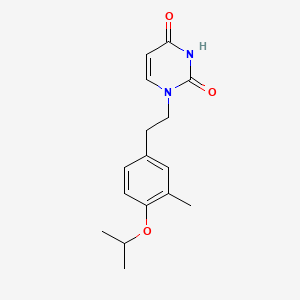
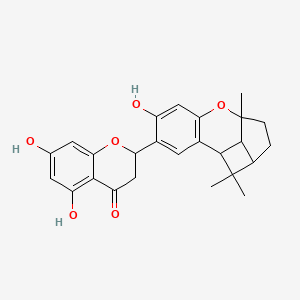
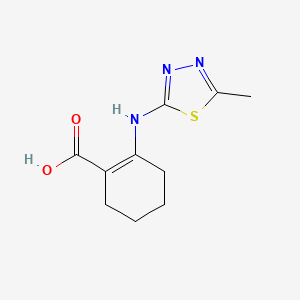

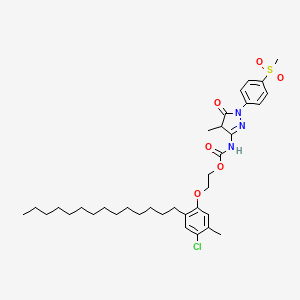
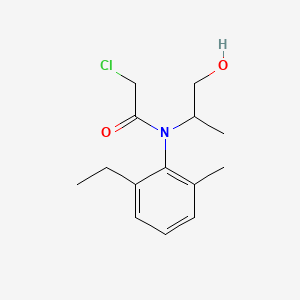
![[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] pyridine-3-carboxylate](/img/structure/B15186796.png)
![(E)-but-2-enedioic acid;2-[4-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyethyl]piperazin-1-yl]ethyl 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate](/img/structure/B15186802.png)
![1-[(7Z)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-7-[[2-(trifluoromethyl)phenyl]methylidene]-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazol-2-yl]ethanone](/img/structure/B15186808.png)


